Product packaging for m-Samarium oxalate hydrate(Cat. No.:)

m-Samarium oxalate hydrate

Cat. No.: B12835261
M. Wt: 582.8 g/mol
InChI Key: IHOFTCLDVFIHMX-UHFFFAOYSA-H
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Description

Contextual Significance of Rare Earth Oxalate (B1200264) Coordination Compounds in Materials Science

Rare earth oxalate coordination compounds are a class of materials that have garnered considerable attention in materials science. wiley.comresearchgate.net Their importance stems from their utility as precursors for the synthesis of rare earth oxides and other functional materials. researchgate.net The low solubility of rare earth oxalates in water makes them easily preparable through precipitation, a cost-effective and environmentally friendly method that often utilizes "green" solvents. nih.gov These compounds are central to various applications, including the development of optical and magnetic materials, as well as their use in industrial separation and mining processes. researchgate.netnih.gov

The structure of rare earth oxalates, often forming honeycomb-like layers, allows for the incorporation of various lanthanide ions, leading to tunable properties. nih.gov This structural flexibility is key to their application in creating materials with specific luminescent or magnetic characteristics. researchgate.netnih.gov

Role of Samarium Oxalate Hydrate (B1144303) as a Versatile Precursor for Functional Materials

Samarium oxalate hydrate is a prime example of a versatile precursor, primarily used in the synthesis of samarium(III) oxide (Sm₂O₃). This transformation is typically achieved through thermal decomposition, a process that involves heating the oxalate hydrate to high temperatures. wikipedia.org The resulting samarium oxide is a critical component in various high-tech applications.

The properties of the final samarium oxide product, such as particle size and porosity, are influenced by the characteristics of the samarium oxalate precursor and the decomposition conditions. research-nexus.netresearchgate.net For instance, samarium oxide derived from the oxalate precursor has been shown to have smaller pore sizes compared to that produced from samarium nitrate (B79036). research-nexus.net

The applications of samarium oxide are diverse and include:

Catalysis: Samarium oxide is used as a catalyst in various chemical reactions. heegermaterials.comsamaterials.com

Phosphors and Luminescent Materials: Its luminescent properties are utilized in the production of phosphors for lighting and displays. heegermaterials.comsamaterials.com

High-Performance Magnets: It is a key ingredient in the manufacturing of samarium-cobalt (B12055056) (Sm-Co) permanent magnets, known for their high magnetic strength and thermal stability. samaterials.com

Glass and Ceramics: It is used as an additive to enhance the properties of glass and ceramics. funcmater.comchemicalbook.comlookchem.com

Solid-State Lasers: Samarium compounds are used as dopants in solid-state lasers. heegermaterials.com

Contemporary Research Imperatives and Challenges in Samarium Chemistry

Current research in samarium chemistry is focused on several key areas. One significant challenge lies in the scalability of reactions involving samarium reagents. For example, samarium diiodide (SmI₂), a powerful reducing agent, is difficult to use on an industrial scale due to its air sensitivity and the formation of a stable samarium-oxygen bond that deactivates the reagent. caltech.edu Recent breakthroughs have focused on developing methods to recycle the samarium reagent, making these processes more practical for large-scale applications. caltech.edu

Another area of active research is the development of new samarium-based materials with enhanced properties. This includes the synthesis of novel coordination compounds and nanocomposites for applications in catalysis, luminescence, and medicine. osti.govbohrium.comacs.org For instance, researchers are exploring samarium-doped materials for their potential in biomedical applications, such as antifungal coatings for medical implants and in nanomedicine. mdpi.com

Furthermore, there is a continued effort to better understand the fundamental redox chemistry of samarium. acs.org Computational studies are being employed to predict and explain the behavior of samarium compounds in chemical reactions, which is crucial for designing new synthetic routes and functional materials. acs.org The selective separation of rare earth elements, including samarium, from mixtures remains a significant challenge, with ongoing research into more efficient and environmentally friendly methods like selective oxalate solubilization. rsc.org

Interactive Data Tables

Table 1: Chemical and Physical Properties of Samarium Oxalate Hydrate

PropertyValueSource
Chemical Formula Sm₂(C₂O₄)₃·10H₂O wikipedia.orgsamaterials.comfuncmater.com
Molar Mass 564.77 g/mol (anhydrous) wikipedia.orglookchem.com
Appearance Light yellow or white crystalline powder wikipedia.orgheegermaterials.comsamaterials.com
Solubility in Water Insoluble wikipedia.orgfuncmater.comamericanelements.com
Decomposition Temperature Decomposes upon heating to form Sm₂O₃ wikipedia.org
CAS Number 14175-03-2 heegermaterials.comsamaterials.comfuncmater.com

Table 2: Research Findings on Thermal Decomposition of Samarium Oxalate Hydrate

PrecursorDecomposition ProcessFinal ProductKey FindingsSource
Samarium oxalate hydrate (Sm₂(C₂O₄)₃·10H₂O) Dehydration occurs in five steps. The anhydrous oxalate is unstable and decomposes directly to the oxide.Samarium(III) oxide (Sm₂O₃)The decomposition to Sm₂O₃ occurs at around 645°C. researchgate.net The resulting oxide has smaller pores compared to the oxide from the nitrate precursor. research-nexus.net research-nexus.netresearchgate.net
Samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) Complex, nine-step decomposition involving dehydration and formation of intermediates.Samarium(III) oxide (Sm₂O₃)Complete decomposition to Sm₂O₃ occurs at a lower temperature of 520°C. researchgate.net The resulting oxide has larger pores. research-nexus.net research-nexus.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2O13Sm2 B12835261 m-Samarium oxalate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2O13Sm2

Molecular Weight

582.8 g/mol

IUPAC Name

oxalate;samarium(3+);hydrate

InChI

InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;/q;;;;2*+3/p-6

InChI Key

IHOFTCLDVFIHMX-UHFFFAOYSA-H

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Sm+3].[Sm+3]

Origin of Product

United States

Synthetic Methodologies for Samarium Oxalate Hydrate

Conventional Precipitation Techniques

Conventional precipitation is a widely used method for synthesizing samarium oxalate (B1200264) hydrate (B1144303) due to its simplicity and high yields. The process generally involves the reaction of a samarium salt, such as samarium(III) chloride or samarium(III) nitrate (B79036), with oxalic acid in an aqueous medium. wikipedia.org

Optimization of Reaction Parameters (e.g., pH, Stoichiometry, Temperature) in Aqueous and Mixed Solvent Systems

The properties of the precipitated samarium oxalate hydrate are highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving desired characteristics like high purity, uniform particle size, and high yield.

pH: The pH of the reaction medium is a critical factor. Adjusting the pH to a range of approximately 3 to 4 is reported to ensure the complete precipitation of samarium oxalate hydrate. Studies on analogous rare-earth oxalate systems, such as gadolinium samarium oxalate, also confirm that pH significantly influences the morphology and size of the resulting crystals. iaea.org

Stoichiometry: The molar ratio of the reactants directly impacts the completeness of the reaction and the purity of the product. A stoichiometric molar ratio of 2:3 for samarium(III) ions (Sm³⁺) to oxalate ions (C₂O₄²⁻) is recommended to optimize both yield and purity.

Temperature: Temperature control during precipitation affects nucleation and crystal growth rates. A temperature range of 20–60°C is generally employed for conventional precipitation to achieve a high-purity product with a good yield. However, other approaches, such as homogeneous precipitation, may utilize higher temperatures, around 85°C, to control the release of precipitating agents. acs.org

Solvent Systems: While aqueous systems are most common, mixed-solvent and organic-phase systems offer advantages in controlling particle characteristics. An "organic route" involving the dissolution of samarium acetate (B1210297) in methanol (B129727) followed by the addition of tetrapropyl ammonium (B1175870) hydroxide (B78521) (TPAOH) has been shown to slow down the hydrolysis process. This results in the formation of smaller crystallites (15–25 nm) with a higher surface area compared to purely aqueous routes. Another method, known as precipitation stripping, involves an organic phase containing a samarium-loaded extractant which is then reacted with an aqueous oxalic acid solution to precipitate the product. researchgate.net

Table 1: Optimization of Conventional Precipitation Parameters for Samarium Oxalate Hydrate

ParameterOptimal Range/RatioEffect on SynthesisReference
pH~3–4Ensures complete precipitation and influences crystal morphology.
Stoichiometry (Sm³⁺:C₂O₄²⁻)2:3Optimizes reaction completion, product yield, and purity.
Temperature20–60°CControls nucleation and crystal growth rates for high purity.
Solvent SystemAqueous or Mixed (e.g., Methanol)Aqueous systems are standard. Mixed solvents can slow hydrolysis, yielding smaller particles with higher surface area.

Control over Precipitation Kinetics and Yield

Control over the kinetics of precipitation is essential for determining the final particle size distribution and morphology. In precipitation stripping processes, the rate-limiting step can be the transfer of the samarium complex from the organic to the aqueous phase. researchgate.net The yield of the precipitation reaction is generally high, with reports of up to 99.9% under optimized conditions. researchgate.net To achieve such high recovery, especially in precipitation stripping from certain organic extractants, an excess of oxalic acid may be required. researchgate.net

Advanced and Controlled Synthesis Routes

To meet the demands for materials with highly uniform and specific characteristics, advanced synthesis methods have been developed. These routes offer superior control over particle size, shape, and distribution compared to conventional batch precipitation.

Continuous Flow Coprecipitation Methods (e.g., Slug Flow Method) for Uniform Microparticle Synthesis

Continuous flow methods, particularly slug flow coprecipitation, represent a significant advancement in the synthesis of uniform microparticles. This technique has been successfully applied to produce oxalate precursors for battery materials and is applicable to samarium oxalate. nih.gov In a slug flow reactor, discrete plugs (slugs) of the reactant solutions are segmented by an immiscible fluid (like mineral oil), creating identical microreactors where precipitation occurs under highly controlled conditions. nih.gov

This method allows for the rapid synthesis of spherical, uniformly-sized samarium oxalate microparticles (approximately 5–8 µm) in about 10 minutes, a process that avoids the hours-long aging step typical of conventional methods. nih.gov The resulting precursors exhibit improved reproducibility and higher tap density, which is advantageous for subsequent processing into samarium oxide. nih.gov

Microwave-Assisted Synthesis Approaches and Their Impact on Precursor Characteristics

Microwave-assisted synthesis utilizes the dielectric heating of polar solvents to achieve rapid and uniform heating throughout the reaction volume. acs.org This leads to significantly shorter reaction times, higher reaction rates, and often, different particle morphologies compared to conventional heating. acs.org When applied to samarium oxalate, microwave-assisted synthesis can produce nano-plates with a particle size of around 20 nm and a high surface area of 35–40 m²/g⁻¹.

Research on other rare-earth oxalates demonstrates that microwave heating can lower the temperature required for the subsequent decomposition of the oxalate into its oxide form. For instance, praseodymium oxalate decomposes completely at 750°C under microwave heating, whereas conventional heating requires temperatures above 800°C. acs.org This suggests that microwave-synthesized samarium oxalate precursors possess distinct thermal properties that could be beneficial for producing samarium oxide with controlled characteristics. acs.org

Table 2: Comparison of Different Synthesis Methods for Samarium Oxalate

Synthesis MethodTypical Particle SizeTypical MorphologyKey AdvantagesReference
Conventional Precipitation50–100 nm (aggregates)Aggregated crystallitesSimplicity, high yield.
Organic Route15–25 nmLess agglomerated crystallitesSmaller particles, high surface area.
Slug Flow Coprecipitation5–8 µmSphericalHigh uniformity, rapid synthesis, improved tap density. nih.gov
Microwave-Assisted~20 nmNano-platesVery rapid synthesis, high surface area, unique precursor characteristics.

Single Crystal Growth Techniques

The growth of large, high-quality single crystals of samarium oxalate hydrate is challenging because the compound is sparingly soluble in water and decomposes before it melts. researchgate.net This makes conventional solution or melt growth techniques unsuitable. The primary method for overcoming these challenges is the single-diffusion gel technique. researchgate.netresearchgate.net

In this method, a silica (B1680970) gel is typically used as the growth medium. The gel is impregnated with one of the reactants, usually oxalic acid. A solution of the other reactant, samarium nitrate, is then carefully layered on top of the gel. researchgate.net The reactants slowly diffuse towards each other through the gel matrix, and where they meet at an appropriate supersaturation level, nucleation and crystal growth occur over an extended period, often several weeks. researchgate.netresearchgate.net

This technique allows for precise control over factors that influence crystal quality, such as nucleation density, morphology, and size. Key parameters that can be optimized include the pH of the medium, the density of the gel, and the concentrations of the reactant solutions. iaea.orgresearchgate.net Using this method, highly transparent single crystals of Sm³⁺-doped cerium oxalate with dimensions of 3mm × 2mm × 1mm and a well-defined hexagonal morphology have been successfully grown. researchgate.netresearchgate.net X-ray diffraction studies confirm that these crystals typically belong to the monoclinic system with the space group P2₁/c. researchgate.netresearchgate.net

Gel Diffusion Methodologies (e.g., Agar (B569324) Gel, Silica Gel) for Single Crystal Formation

The gel diffusion technique is a well-established and highly effective method for growing single crystals of sparingly soluble compounds like samarium oxalate hydrate at ambient temperatures. ias.ac.in This method is particularly advantageous as it avoids the thermal stresses and defects that can be introduced during high-temperature growth techniques. ias.ac.in The fundamental principle involves the slow, controlled diffusion of reactants through a gel matrix, which prevents rapid precipitation and facilitates the growth of large, high-quality crystals.

The typical experimental setup consists of a glass tube containing a gel medium, such as silica hydrogel or agar gel. scirp.orgias.ac.inscirp.org The gel is first impregnated with one of the reactants, typically oxalic acid. Subsequently, an aqueous solution of a samarium salt, such as samarium nitrate, is carefully layered on top of the set gel. ias.ac.inresearchgate.net Over time, the samarium ions diffuse slowly through the fine pores of the gel, reacting with the oxalate ions to form samarium oxalate hydrate crystals within the gel matrix. scirp.org This slow, diffusion-controlled reaction allows for the formation of well-defined, and often hexagonal, single crystals. ias.ac.inscirp.org This technique has been successfully employed for growing various pure and mixed rare-earth oxalate crystals, including lanthanum samarium oxalate and gadolinium samarium oxalate. ias.ac.inresearchgate.net

Influence of Growth Parameters on Crystal Morphology and Quality

The quality, size, and morphology of the samarium oxalate hydrate crystals grown via the gel diffusion method are highly sensitive to several experimental parameters. The precise control of these parameters is essential for obtaining crystals with desired characteristics. Key influencing factors include the pH of the gel, the concentration of the gel and reactants, and the acidity of the reactant solution. researchgate.net

Gel pH: The pH of the gel medium is a critical parameter that influences nucleation density and crystal habit. Studies on the analogous lanthanum samarium oxalate (LSO) system found that optimal conditions for growing good single crystals were achieved at a gel pH of 6. ias.ac.in The pH can affect the availability of oxalate ions and influence which crystalline phase or hydrate is preferentially formed. nih.gov

Gel Concentration: The concentration or density of the gel matrix dictates the rate of diffusion of the reactant ions. researchgate.net A denser gel slows down diffusion, which can lead to the growth of fewer, but larger and more perfect, crystals. Experiments with holmium oxalate and gadolinium samarium oxalate have shown that varying the gel concentration is a key step in optimizing crystal quality. scirp.orgresearchgate.net

Reactant Concentration and Acidity: The concentrations of both the samarium salt solution and the oxalic acid within the gel are crucial. ias.ac.inresearchgate.net For LSO growth, a 1 M concentration of oxalic acid was found to be effective. ias.ac.in The acidity of the feed solution containing the metal ions also plays a significant role in determining the final crystal morphology and size. researchgate.net

The following table summarizes the impact of various growth parameters on the resulting crystals, based on studies of samarium and other rare-earth oxalate systems.

ParameterEffect on Crystal GrowthReference
Gel pH Influences nucleation density, crystal morphology, and phase selection. An optimal pH is required for high-quality crystals. ias.ac.inresearchgate.netnih.gov
Gel Concentration / Density Controls the diffusion rate of reactants, affecting the size and number of crystals formed. scirp.orgresearchgate.net
Reactant Concentration Affects the supersaturation level within the gel, influencing crystal size, morphology, and growth rate. ias.ac.inresearchgate.net
Acidity of Feed Solution Modifies the reaction kinetics and can alter the final morphology and size of the crystals. researchgate.net
Gel Setting Time Allows for the uniform setting of the gel, which is crucial for homogeneous diffusion and crystal growth. researchgate.net
Temperature Affects reactant solubility and diffusion rates; experiments are typically conducted at a constant ambient temperature. scirp.org
Microenvironment Control in Gel Growth Systems

The primary advantage of gel-based crystallization is the creation of a highly controlled microenvironment for crystal growth. The gel matrix acts as a three-dimensional framework that suppresses the convective currents and turbulent mixing typically present in simple solution growth. scirp.org This ensures that mass transport is governed solely by the slow process of diffusion.

This diffusion-limited transport prevents the rapid, widespread supersaturation that leads to the formation of many small, imperfect crystals or amorphous precipitates. Instead, nucleation is limited to a few sites, and these nuclei are allowed to grow slowly into large, well-ordered single crystals. ias.ac.in The porous structure of the gel provides a scaffold where chemical reactions and crystal deposition can occur in a confined and stable space, mimicking biomineralization processes where organic matrices often guide crystal formation. grafiati.com This precise control over the reaction environment is what makes the gel technique uniquely suited for producing high-quality single crystals of materials like samarium oxalate hydrate.

Exploration of Novel Synthesis Pathways (e.g., Solid-State Grinding Techniques)

Beyond traditional solution and gel-based methods, novel synthesis pathways are being explored to produce samarium oxalate hydrate, often with unique properties. One such promising approach is solid-state synthesis, specifically through mechanochemical methods like grinding. scientific.netnih.gov This technique is environmentally friendly due to its minimal or complete avoidance of solvents. nih.gov

The synthesis can be performed by the neat grinding of solid precursors, such as samarium(III) acetate or another suitable salt, with oxalic acid using a simple mortar and pestle or a mechanical ball mill. nih.govmdpi.com The mechanical energy supplied during grinding induces a chemical reaction between the solid reactants, yielding the desired product. This method has been successfully used to synthesize nanocrystalline cerium oxalate, a chemically similar rare-earth oxalate. scientific.netresearchgate.net In that study, the solid-state reaction produced uniform, spherical nanoparticles with an average diameter of about 40 nm. scientific.net

The characteristics of the final product, such as particle size, morphology, and yield, are influenced by several factors in the solid-state process. These include the choice of reactants, the stoichiometric ratio of reactants, the grinding duration and intensity, and the presence of surfactants or trace amounts of liquid (liquid-assisted grinding). scientific.netresearchgate.net This method represents a scalable and efficient pathway for producing samarium oxalate hydrate, particularly in nanocrystalline form.

Structural Elucidation and Morphological Analysis

Crystallographic Investigations

Crystallographic studies confirm that m-Samarium oxalate (B1200264) hydrate (B1144303) possesses a highly ordered, crystalline structure. Both single-crystal and powder X-ray diffraction techniques have been instrumental in defining its atomic framework.

Single crystal X-ray diffraction (SCXRD) analysis is a powerful technique used to determine the precise three-dimensional structure of crystalline compounds, including the dimensions of the unit cell and the symmetry of the crystal lattice. For samarium(III) oxalate decahydrate (B1171855), Sm₂(C₂O₄)₃·10H₂O, SCXRD studies have confirmed that it crystallizes in the monoclinic system. iucr.orgdokumen.pub The crystal structure is complex, with the samarium ions coordinated to oxygen atoms from both the oxalate groups and water molecules. The distances between the samarium atom and the oxygen atoms in the coordination polyhedron of the decahydrate form range from 2.4334 Å to 2.5508 Å. iucr.org

Detailed analysis of the diffraction data allows for the determination of the unit cell parameters and the space group, which define the crystal's geometry and symmetry.

Table 1: Crystallographic Data for m-Samarium Oxalate Hydrate

Parameter Value Source(s)
Crystal System Monoclinic iucr.orgdokumen.pub
Space Group P2₁/c
a 11.196 Å iucr.orgresearchgate.net
b 9.651 Å iucr.orgresearchgate.net
c 10.288 Å iucr.orgresearchgate.net

Note: The unit cell parameters are for the isostructural Ce₂(C₂O₄)₃·10H₂O, often used as a reference for lanthanide oxalates.

Powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and identify the phase of a polycrystalline sample. The PXRD pattern of this compound consists of a series of diffraction peaks at specific angles (2θ), which serve as a unique fingerprint for the compound. nih.gov Analysis of the PXRD data for synthetic samarium oxalate decahydrate confirms its identity and high degree of crystallinity. dokumen.pub The positions and intensities of the Bragg peaks in the pattern are consistent with the monoclinic crystal system determined by SCXRD, thereby corroborating the single-crystal findings. iucr.orgresearchgate.net Indexing these peaks allows for the calculation of the lattice parameters, which are in agreement with those obtained from single-crystal measurements.

This compound can be synthesized as nanostructured materials through methods such as microwave-assisted co-precipitation. nih.gov These syntheses yield samarium oxalate nanocrystals with an average particle size of approximately 20 nm. nih.gov Further analysis of these materials shows that the individual nanocrystals tend to aggregate, forming larger nano-plate structures in the sub-micrometer range. nih.gov The crystalline structure of these nanomaterials is confirmed using powder X-ray diffraction. nih.gov

Microscopic and Macroscopic Morphology Studies

The external shape, or morphology, of a crystal is a macroscopic expression of its internal atomic arrangement. Studies using electron microscopy have provided detailed images of the particle morphology and crystal habits of this compound.

Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of crystalline particles. SEM analyses of this compound have revealed several distinct morphologies depending on the synthesis conditions. When prepared via precipitation stripping, the compound forms needle-like precipitates, which XRD analysis identifies as Sm₂(C₂O₄)₃·10H₂O. researchgate.net In other preparations, particularly those targeting nanostructures, the material is observed as nano-plate structures formed from the aggregation of smaller nanocrystals. nih.gov Studies have also identified plate-like crystals that are elongated along the c-axis, exhibiting large, well-defined (010) or (100) faces. iucr.org

The crystal habit describes the characteristic external shape of a crystal. For this compound and closely related mixed-metal oxalates, several habits have been documented. Mixed lanthanum samarium oxalate (LSO) single crystals are known to grow in tabular forms that display well-defined hexagonal basal planes. ias.ac.in Similarly, mixed dysprosium praseodymium oxalate crystals can exhibit morphologies that range from needle-like to well-faceted hexagonal shapes. inoe.ro The primary crystals of Sm₂(C₂O₄)₃·10H₂O have been described as plate-like, which is a form of tabular habit. iucr.org This tendency towards hexagonal and tabular growth is a recurring feature in the crystallization of these rare-earth oxalates.

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound Sm₂(C₂O₄)₃·nH₂O
Samarium(III) oxalate decahydrate Sm₂(C₂O₄)₃·10H₂O
Lanthanum samarium oxalate (La,Sm)₂(C₂O₄)₃·nH₂O
Dysprosium praseodymium oxalate (Dy,Pr)₂(C₂O₄)₃·10H₂O

Factors Governing Morphological Development during Synthesis and Post-Synthetic Treatments

The morphology of this compound crystals is intricately linked to the conditions of their synthesis and any subsequent treatments. Various factors can be manipulated to control the size and shape of the resulting particles, which in turn influences the properties of the final material, such as samarium oxide derived from it.

Key factors influencing morphological development include:

Precipitation Method: The technique used for precipitation significantly impacts crystal morphology. For instance, microwave-assisted co-precipitation has been employed to create nanostructured samarium oxalate crystals. nih.gov This method can produce nano-plates formed from the aggregation of smaller nanocrystals, approximately 20 nm in size. nih.gov In contrast, conventional precipitation by reacting samarium(III) salts with oxalic acid in aqueous solutions allows for control over yield and purity by adjusting pH and temperature. wikipedia.org

pH of the Medium: The pH during precipitation plays a crucial role. A lower pH (less than 2) can increase the solubility of samarium oxalate due to the protonation of the oxalate ion. Conversely, a higher pH promotes more complete precipitation. mdpi.com The optimal pH for precipitating rare earth oxalates is a critical parameter for achieving desired crystal characteristics. researchgate.net

Concentration of Reactants: The concentration of the samarium salt and the oxalic acid precipitant influences nucleation and crystal growth rates, thereby affecting the final particle size and morphology. ikifp.edu.pl

Temperature: Synthesis temperature affects both the solubility of the oxalate and the kinetics of crystal growth. Controlling the temperature is essential for optimizing the crystallinity and size of the precipitates. mdpi.com

Solvent Medium: The choice of solvent can alter the hydrolysis rate and influence particle size. For example, using an organic solvent like methanol (B129727) can slow down hydrolysis, favoring the formation of smaller crystallites.

Additives and Impurities: The presence of other ions or organic molecules can modify crystal growth. Some elements like magnesium, aluminum, zinc, iron, and copper have been shown to inhibit the growth of calcium oxalate crystals, and similar effects can be anticipated in rare earth oxalates. nih.gov The use of capping agents or surfactants can also control particle size and prevent agglomeration.

Post-Synthetic Treatments: Thermal treatments, such as calcination, are used to convert the oxalate precursor into samarium oxide. The heating rate and final temperature of calcination significantly affect the morphology and surface area of the resulting oxide. researchgate.net For instance, slow heating rates can prevent the formation of intermediate phases.

Table 1: Factors Influencing Morphological Development of this compound
FactorInfluence on MorphologyExample/Observation
Precipitation MethodDetermines initial crystal size and shape.Microwave-assisted synthesis yields nano-plates. nih.gov
pHAffects solubility and precipitation completeness.Low pH increases solubility, while higher pH promotes precipitation. mdpi.com
Reactant ConcentrationImpacts nucleation and crystal growth rates.Higher concentrations can lead to smaller, more numerous crystals. ikifp.edu.pl
TemperatureInfluences solubility and reaction kinetics.Optimal temperature control is crucial for desired crystal size. mdpi.com
SolventCan control hydrolysis and particle agglomeration.Organic solvents may lead to smaller, less agglomerated particles.
Additives/ImpuritiesCan inhibit or modify crystal growth.Certain metal ions can act as growth inhibitors. nih.gov
Post-Synthetic TreatmentAlters morphology of the final oxide product.Calcination conditions (heating rate, temperature) are critical. researchgate.net

Elemental Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDX/EDAX/EDXRF) for Stoichiometry and Impurity Assessment

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDAX or EDXRF, is a powerful analytical technique used to determine the elemental composition of a material. In the context of this compound, EDX is instrumental in confirming the presence of samarium and the oxalate group, assessing the stoichiometry of the compound, and detecting any impurities.

The analysis works by bombarding the sample with an electron beam, which excites electrons in the atoms of the sample. When these electrons return to their ground state, they emit X-rays with energies characteristic of the elements present. By measuring the energies and intensities of these X-rays, the elemental makeup of the sample can be determined both qualitatively and quantitatively.

For this compound, EDX analysis is crucial for:

Confirming Stoichiometry: The technique can verify the expected ratio of samarium to carbon and oxygen, which is fundamental to confirming the chemical formula Sm₂(C₂O₄)₃·nH₂O. researchgate.netias.ac.in

Detecting Impurities: EDX can identify the presence of unintended elements that may have been introduced during synthesis. osti.gov This is particularly important when the samarium oxalate is a precursor for high-purity samarium oxide, as impurities can affect the final properties of the oxide. For example, when separating rare earth elements, EDX can be used to analyze the purity of the resulting oxalate precipitate. ikifp.edu.pl

Elemental Mapping: In conjunction with Scanning Electron Microscopy (SEM), EDX can provide elemental maps of the sample surface, showing the distribution of samarium, carbon, and oxygen. This can reveal the homogeneity of the compound.

Studies have utilized EDX to confirm the incorporation of samarium in mixed metal oxalates and to ensure the absence of contaminants from the starting materials or synthesis environment. researchgate.netias.ac.in

Table 2: Application of EDX in the Analysis of this compound
ApplicationInformation ObtainedSignificance
Stoichiometry VerificationRatio of Samarium (Sm), Carbon (C), and Oxygen (O).Confirms the chemical formula and purity of the compound. ias.ac.in
Impurity AssessmentPresence and relative abundance of unintended elements.Ensures the quality of the precursor for high-purity applications. osti.gov
Elemental DistributionHomogeneity of element distribution across the sample.Provides insight into the uniformity of the synthesized material.

Surface Area Characterization of Oxalate Precursors (e.g., Brunauer–Emmett–Teller (BET) Analysis)

The Brunauer–Emmett–Teller (BET) analysis is a standard method for determining the specific surface area of a material. upi.edu This is a critical parameter for oxalate precursors as it significantly influences their reactivity and the properties of the materials derived from them, such as oxides produced by calcination. acs.orgnih.gov A higher surface area generally leads to enhanced reactivity.

The BET method involves the physical adsorption of a gas (commonly nitrogen) onto the surface of the material at a constant temperature (typically that of liquid nitrogen). slu.se By measuring the amount of gas adsorbed at different partial pressures, an adsorption isotherm is generated. The BET theory is then applied to this data to calculate the specific surface area. upi.edu

For samarium oxalate precursors, BET analysis provides valuable information:

Influence of Synthesis on Surface Area: Different synthesis methods can result in varying surface areas. For instance, an "organic route" for synthesis has been reported to produce smaller crystallites with a high surface area (45–60 m²·g⁻¹).

Effect of Post-Synthetic Treatments: The surface area of the oxalate can be altered by treatments such as heating. Applying a vacuum at slightly elevated temperatures can lead to the release of water molecules, causing crystal disintegration and a significant increase in surface area, with values reported between 20–40 m²·g⁻¹. nih.gov

Correlation with Final Product Properties: The surface area of the oxalate precursor can impact the characteristics of the final samarium oxide. A study on praseodymium oxalate, a related rare earth oxalate, showed that microwave heating during decomposition led to an increase in the average surface area of the resulting oxide. nih.gov

Table 3: BET Surface Area Data for Rare Earth Oxalate-Related Materials
Material/Synthesis ConditionReported Surface Area (m²/g)Reference/Context
Praseodymium Oxide from Oxalate (Microwave, 750°C, 2h)6.628Demonstrates the surface area of an oxide derived from an oxalate precursor. nih.gov
Samarium Oxalate (Organic Route)45-60Illustrates the effect of synthesis method on surface area.
Lanthanide Oxalates (Vacuum, 40°C)20-40Shows the impact of post-synthetic treatment on surface area. nih.gov
Yttrium Oxide from Oxalate (700°C)12Provides a comparative value for another rare earth oxide from an oxalate precursor. researchgate.net

Thermal Behavior and Decomposition Pathways

The thermal decomposition of m-samarium oxalate (B1200264) hydrate (B1144303) is a multi-stage process that can be effectively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). research-nexus.netsemanticscholar.org These techniques reveal a series of weight loss events corresponding to dehydration and the subsequent breakdown of the oxalate structure.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Stages

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating endothermic or exothermic events. For m-samarium oxalate hydrate, the decomposition typically proceeds through several distinct stages. materialsciencejournal.org

Initial heating leads to the loss of water molecules. This dehydration process can occur in multiple steps, as observed in TGA curves showing distinct weight loss regions at different temperatures. research-nexus.netresearchgate.net For instance, samarium oxalate decahydrate (B1171855) (Sm₂(C₂O₄)₃·10H₂O) often shows an initial loss of water molecules to form a hexahydrate intermediate. researchgate.net The specific temperatures and the number of steps can vary depending on factors like the heating rate and the atmosphere. materialsciencejournal.org

Following dehydration, the anhydrous samarium oxalate decomposes. This decomposition is an exothermic process that results in the formation of samarium oxide. semanticscholar.orgresearchgate.net DTA curves typically show one or more exothermic peaks in the higher temperature range, corresponding to the breakdown of the oxalate and the formation of the oxide. researchgate.netresearchgate.net Some studies have reported that the decomposition of the anhydrous oxalate can proceed through unstable intermediates before the final oxide is formed. research-nexus.netresearchgate.net

The table below summarizes typical decomposition stages observed for samarium oxalate hydrate.

Temperature RangeEventAnalysis Technique
< 100°CLoss of physisorbed waterTGA
150 - 300°CDecomposition of oxalate to oxideTGA, DTA
500 - 700°CCrystallite growth and phase stabilization of Sm₂O₃TGA

Note: The exact temperatures can vary based on experimental conditions.

Identification of Thermal Decomposition Products

The thermal decomposition of this compound yields both solid and gaseous products. The primary solid product is samarium oxide, while the gaseous effluents mainly consist of carbon monoxide and carbon dioxide.

Samarium Oxide (Sm₂O₃) Formation and Crystallite Growth

The ultimate solid product of the thermal decomposition of samarium oxalate hydrate in an air or oxygen atmosphere is samarium(III) oxide (Sm₂O₃). wikipedia.org The formation of Sm₂O₃ is a critical step in various industrial applications. The temperature at which complete conversion to the oxide occurs can be influenced by the precursor and the heating conditions. research-nexus.netresearchgate.net For samarium oxalate, this conversion temperature is reported to be around 645°C. research-nexus.netresearchgate.net

After the initial formation of Sm₂O₃, further heating can lead to crystallite growth and phase stabilization. The final calcination temperature plays a crucial role in determining the crystallinity and morphology of the resulting samarium oxide powder. For instance, controlled calcination at specific temperatures can preserve certain morphological features of the precursor material.

Analysis of Gaseous Effluents (e.g., Carbon Monoxide, Carbon Dioxide)

Sm₂(C₂O₄)₃ → Sm₂O₃ + 3CO + 3CO₂

The release of these gases is observed as a significant weight loss in the TGA curve following the dehydration steps. semanticscholar.org The analysis of these gaseous effluents, often done using techniques like mass spectrometry coupled with TGA, confirms the decomposition pathway of the oxalate.

Dehydration Processes and Hydrate Stability

The water molecules present in this compound play a significant role in its structure and thermal stability. The dehydration process is often complex and can provide insights into the nature of the water-metal ion interaction.

Stepwise Water Loss and Formation of Intermediate Hydrates

The dehydration of samarium oxalate hydrate, particularly the decahydrate form (Sm₂(C₂O₄)₃·10H₂O), is not a single-step process. researchgate.netwikipedia.org It typically occurs in a stepwise manner, leading to the formation of lower hydrates as stable intermediates. researchgate.net A common intermediate observed is samarium oxalate hexahydrate (Sm₂(C₂O₄)₃·6H₂O). researchgate.net The existence of these intermediate hydrates is supported by plateaus in the TGA curves, indicating a stable compound over a certain temperature range before further water is lost. The dehydration process can involve several distinct steps, with some studies reporting as many as five steps for the complete removal of water. research-nexus.netresearchgate.net

Investigation of Physisorbed versus Coordinated Water Molecules

The water molecules in a hydrate can be broadly categorized as either physisorbed (adsorbed on the surface) or coordinated (chemically bonded to the metal ion). TGA can help distinguish between these two types of water. Physisorbed water is typically lost at lower temperatures, often below 100°C, as it is held by weaker forces. In contrast, coordinated water molecules are more strongly bound and require higher temperatures for their removal. researchgate.net The initial mass loss observed in the TGA of samarium oxalate hydrate at relatively low temperatures is often attributed to the removal of physisorbed water. researchgate.net The subsequent, more significant weight loss at higher temperatures corresponds to the loss of the coordinated water molecules.

Kinetics and Mechanism of Thermal Degradation

The thermal decomposition of samarium oxalate hydrate, particularly the decahydrate form (Sm₂(C₂O₄)₃·10H₂O), is a sequential process involving the removal of water molecules followed by the breakdown of the oxalate structure. researchgate.netnih.gov

The mechanism begins with dehydration. Thermogravimetric (TG) analysis shows that samarium oxalate decahydrate first loses four molecules of water at temperatures below 70°C, transforming into a more stable hexahydrate (Sm₂(C₂O₄)₃·6H₂O). nih.gov Further heating leads to the removal of the remaining water molecules, a process that can occur in multiple steps. researchgate.net One study identified a total of five distinct steps in the dehydration of the oxalate precursor. researchgate.net

Decomposition StageProcessIntermediate/ProductTypical Temperature Range
Stage 1: Initial DehydrationLoss of outer-sphere water moleculesSm₂(C₂O₄)₃·6H₂O&lt; 70°C - 150°C researchgate.netnih.gov
Stage 2: Complete DehydrationLoss of coordinated water moleculesSm₂(C₂O₄)₃ (Anhydrous)~150°C - 350°C
Stage 3: Oxalate DecompositionBreakdown of the oxalate group, potentially via an oxycarbonate intermediate (e.g., Sm₂O₂CO₃)Sm₂O₃ + CO₂ + CO~350°C - 800°C+ researchgate.netakjournals.com

The kinetics of these solid-state reactions are often analyzed using non-isothermal thermogravimetric data. Models such as the Avrami-Erofeev equation are frequently applied to describe the decomposition of metal oxalates, which suggests a mechanism based on nucleation and growth of the new solid phase. researchgate.net While specific, comprehensive kinetic data for each stage of samarium oxalate hydrate's decomposition is not consistently reported across the literature, studies on related compounds provide insight into the kinetic parameters. For instance, an investigation into the thermal decomposition of SmC₂O₄Cl to SmOCl determined a significant activation energy for the process. akjournals.com Kinetic analyses of other rare-earth oxalates and samarium compounds have also been performed, highlighting the complexity of these solid-state reactions.

CompoundDecomposition StepActivation Energy (Ea)Kinetic Model/Method
SmC₂O₄Cl·3H₂OSmC₂O₄Cl → SmOCl + CO + CO₂213.73 kJ/mol akjournals.comKahwa-Mulokozi expression akjournals.com
Lanthanum Oxalate HydrateDecomposition to Oxide4.88 kJ/mol neliti.comUnreacted Core Model (Reaction Control) neliti.com
Samarium(III) Nitrate (B79036) HydrateDecomposition~320 - 348 kJ/mol researchgate.netKissinger, Ozawa–Flynn–Wall researchgate.net

Note: The data in this table is for related compounds and is presented for illustrative purposes of the kinetic analysis methods employed in this field.

Influence of Synthesis Parameters on Thermal Decomposition Profile

The thermal decomposition profile of this compound is not intrinsic to the compound alone but is heavily influenced by the parameters of its synthesis. These parameters dictate the precursor's physical properties, such as particle size, crystallinity, and morphology, which in turn alter its thermal behavior.

Effect of pH: The pH during precipitation is a critical factor. To ensure complete precipitation and maximize the yield of samarium oxalate, the pH is typically adjusted to a range of 2.5 to 4.0. researchgate.net At lower pH values, the solubility of samarium oxalate increases, reducing precipitation efficiency. Variations in pH can lead to differences in particle nucleation and growth, affecting the final particle size and surface area, which are known to influence decomposition kinetics.

Effect of Temperature and Reagents: The temperature during precipitation (typically 20–60°C) and the choice of samarium salt precursor (e.g., nitrate, chloride) and solvent system (aqueous vs. organic) have a pronounced effect on the resulting particle characteristics. For example, precipitation from an aqueous solution of samarium nitrate tends to yield larger particles (50–100 nm) due to rapid nucleation, whereas synthesis in an organic solvent medium can produce smaller crystallites (15–25 nm) with a higher surface area. Precursors with smaller particles and higher surface area generally exhibit lower decomposition temperatures due to the increased interface for heat and mass transfer.

Effect of Atmosphere: The atmosphere under which thermal decomposition is conducted significantly impacts the reaction pathway and final product. Decomposition in an air or oxygen atmosphere facilitates the oxidation of intermediates and ensures the formation of samarium(III) oxide (Sm₂O₃). mdpi.com Conversely, heating in an inert atmosphere can alter the decomposition mechanism and may lead to different products. Furthermore, the water vapor pressure during the initial dehydration stage can influence the structural transformation mechanism, determining whether the crystal shape is retained or destroyed. researchgate.net

The following table summarizes the key synthesis parameters and their influence on the precursor and its subsequent thermal decomposition.

Synthesis ParameterEffect on Precursor PropertiesInfluence on Thermal Decomposition Profile
Precipitation pH Affects yield, solubility, and particle size. Optimal range typically pH 2.5-4. researchgate.netAlters particle size and surface area, thereby influencing decomposition temperatures and rates.
Precipitation Temperature Influences crystallinity and particle size distribution. Affects the homogeneity of the precursor, which can impact the sharpness of decomposition events.
Solvent/Precursor Salt Determines particle size and morphology (e.g., aqueous vs. organic routes). Smaller particles from organic routes may decompose at lower temperatures than larger particles from aqueous routes.
Calcination Atmosphere Not a synthesis parameter, but a critical decomposition condition.Influences intermediate species and the stoichiometry of the final oxide product (e.g., Sm₂O₃ in air). mdpi.com

Spectroscopic Characterization and Optical Properties Analysis

Infrared and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are powerful tools for probing the vibrational modes of molecules, offering insights into the structural arrangement of m-Samarium oxalate (B1200264) hydrate (B1144303).

The infrared absorption spectrum of lanthanum samarium oxalate (LSO) provides clear evidence for the presence of oxalate (C₂O₄)²⁻ ions and water of crystallization. ias.ac.in A prominent and broad intense peak observed around 3300 cm⁻¹ is attributed to the asymmetric and symmetric stretching vibrations of O-H bonds, confirming the presence of water molecules. ias.ac.in Another peak at approximately 1630 cm⁻¹ corresponds to the H-O-H bending vibration, further substantiating the hydration state. ias.ac.in

The oxalate ligand itself exhibits several characteristic vibrational modes. Symmetric stretching vibrations of the C=O bonds within the oxalate group are identified by peaks at 1380 cm⁻¹ and a more intense one at 1320 cm⁻¹. ias.ac.in The rocking of CO₂ is associated with a medium intensity peak at 480 cm⁻¹. ias.ac.in

A comprehensive look at the vibrational spectra of various oxalate-containing compounds reveals consistent patterns. For instance, in samarium copper oxalate mixed crystals, the IR spectrum confirms the presence of the oxalate group. mgutheses.in Similarly, studies on other metal oxalates, such as holmium oxalate heptahydrate, utilize FTIR spectroscopy to confirm the coordination of the oxalate ligand and the presence of water molecules. scirp.org The analysis of vibrational spectra of manganese(II) oxalate hydrates also provides a basis for understanding the IR and Raman signatures of these types of compounds. acs.org

The following table summarizes the key vibrational bands observed in the infrared spectrum of lanthanum samarium oxalate and their corresponding assignments:

Wavenumber (cm⁻¹)Assignment
~3300Asymmetric and symmetric O-H stretching (water of crystallization)
1630H-O-H bending (water of crystallization) and νₐ(C=O)
1380Symmetric C=O stretching
1320Symmetric C=O stretching (more intense)
810In-plane deformation of CO₂ and metal-oxygen bond
480Rocking of CO₂

Data sourced from the infrared absorption spectrum of Lanthanum Samarium Oxalate. ias.ac.in

The interaction between the samarium metal ion and the oxalate ligand is evidenced by the presence of metal-oxygen (Sm-O) bonds. A sharp peak observed at 810 cm⁻¹ in the IR spectrum of lanthanum samarium oxalate is attributed to the combined effects of the in-plane deformation of CO₂ and the presence of metal-oxygen bonds. ias.ac.in This indicates a direct coordination between the samarium ion and the oxygen atoms of the oxalate ligand. Further evidence for metal-oxygen bonding comes from studies on samarium(III) complexes, where such bonds are identified through vibrational analysis. researchgate.net

In some preparations of samarium oxalate, particularly those synthesized via an organic route, intense carbonate adsorption bands can be observed in the FTIR spectra. For instance, bands at 1390 cm⁻¹ and 840 cm⁻¹ have been attributed to the interaction of atmospheric carbon dioxide with surface-active sites on the samarium oxalate crystallites. The presence of these bands suggests that the material can adsorb CO₂ from the atmosphere. This phenomenon is also observed in the recovery of samarium from certain industrial wastes, where samarium can precipitate as a carbonate complex. mdpi.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the UV-Visible range, provides valuable information about the electronic transitions within the samarium ion and the optical properties of the material as a whole.

The UV-visible absorption spectrum of lanthanum samarium oxalate reveals characteristic absorption peaks of the Sm³⁺ ion. ias.ac.in While a strong absorption peak around 250 nm is assigned to the oxalate group, several other peaks are attributed to the electronic transitions within the 4f shell of the samarium ion. researchgate.net These transitions originate from the ⁶H₅/₂ ground state to various excited states. researchgate.netresearchgate.net The distinctive properties of rare earth ion-doped materials stem from these intra-configurational 4f-4f transitions, which are shielded by the outer 5s and 5p electrons but are sensitive to the host lattice environment. researchgate.net

In samarium-doped cerium oxalate single crystals, the optical absorption spectrum clearly shows these characteristic transitions. core.ac.uk The study of samarium(III) solvates has further mapped the energy levels involved in these transitions, which occur in the visible and infrared regions of the spectrum. researchgate.net The absorption spectra of samarium-doped glasses also exhibit these characteristic absorption bands. chalcogen.ro

The following table lists some of the observed electronic transitions for Sm³⁺ in an oxalate matrix:

Transition from Ground State (⁶H₅/₂) to Excited StateApproximate Wavelength Range (nm)
⁶H₁₃/₂Infrared
(⁶F₃/₂, ⁶H₁₅/₂, ⁶F₁/₂)Visible/Near-Infrared
⁶F₅/₂Visible/Near-Infrared
⁶F₇/₂Visible/Near-Infrared
⁶F₉/₂Visible/Near-Infrared
⁶F₁₁/₂Visible/Near-Infrared
⁴G₅/₂Visible

Data compiled from various studies on Sm³⁺ doped materials. researchgate.netresearchgate.netresearchgate.net

The optical bandgap (Eg) is a crucial parameter that determines the electronic and optical properties of a material. For samarium-containing compounds, the optical bandgap can be determined from UV-Visible absorption data using Tauc's plot, which is derived from the Kubelka-Munk function. researchgate.net In a study on samarium coordination entities with silsesquioxane ligands, the energy band gap was determined to be 2.7 eV. acs.orgnih.gov The absorption edge in the optical absorption spectra of samarium-doped glasses shifts to higher wavelengths with increasing Sm₂O₃ content, which directly affects the calculated optical energy band gap. chalcogen.ro This shift is related to changes in the oxygen bond strength within the glass network. chalcogen.ro

While specific studies focusing solely on the laser absorption performance of m-Samarium oxalate hydrate are not extensively detailed in the provided context, the preparation of samarium oxide (Sm₂O₃) from samarium oxalate is highlighted for its applications in optics and lasers. attelements.com Samarium oxide is used in optical and infrared absorbing glass to absorb infrared radiation and has applications in lasers. attelements.com The high fluorescence quantum yield of Sm³⁺ ions makes them a subject of interest for optical amplification and laser applications. researchgate.net The investigation of Sm₂(C₂O₄)₃·10H₂O has been noted for its potential in luminescence materials, though detailed laser absorption performance studies were not the primary focus of the cited research. researchgate.net

Coordination Chemistry and Intermolecular Interactions

Samarium(III) Coordination Environment within the Oxalate (B1200264) Framework

Detailed crystallographic studies of lanthanide oxalates, including the samarium analogue, have elucidated the specific coordination environment of the samarium(III) ion. nih.govacs.org Samarium oxalate decahydrate (B1171855) crystallizes in the monoclinic P2₁/c space group. nih.govacs.org The chemical formula is more descriptively written as [Sm₂(C₂O₄)₃(H₂O)₆]·4H₂O, which distinguishes between the coordinated and lattice water molecules. nih.govacs.org

Each samarium(III) ion is nine-coordinate, a common feature for lighter lanthanide ions which favor higher coordination numbers. nih.gov The nine-coordinate Sm(III) center is surrounded by nine oxygen atoms, creating a distorted tricapped trigonal prism geometry. nih.govacs.org This coordination sphere is composed of six oxygen atoms from three distinct bidentate oxalate ligands and three oxygen atoms from three coordinated water molecules. nih.govacs.org

Central IonCoordination NumberCoordination GeometryCoordinating AtomsSource
Samarium(III)9Distorted Tricapped Trigonal Prism6 from Oxalate, 3 from Water nih.govacs.org

Ligand Binding Modes and Stoichiometry

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of various coordination modes. In the structure of m-samarium oxalate hydrate (B1144303), the oxalate ligands function as bridging, bidentate ligands. nih.gov Each oxalate ion chelates to one samarium center through two of its oxygen atoms and bridges to adjacent samarium ions, forming a polymeric network. This bridging results in the formation of robust, two-dimensional honeycomb-like layers. nih.govacs.org

The stoichiometry of the complex reflects the balance of charge and coordination requirements. Two Sm³⁺ ions are bridged by three C₂O₄²⁻ ions. To complete the coordination sphere of the samarium ions, a total of six water molecules are directly bonded to the metal centers. The remaining four water molecules per formula unit are not coordinated to the samarium ions but are held within the crystal lattice. nih.govacs.org

LigandBinding ModeStoichiometry (Sm:Oxalate)Coordinated WaterLattice WaterSource
Oxalate (C₂O₄²⁻)Bridging, Bidentate2:364 nih.govacs.org

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The hydrogen bonding network involves both the coordinated water molecules and the lattice water molecules. The coordinated water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the oxalate ligands within the same layer and with adjacent layers. The lattice water molecules, situated in the cavities of the honeycomb-like structure, play a critical role in linking the layers. nih.govacs.org They accept hydrogen bonds from the coordinated water molecules and donate hydrogen bonds to the oxalate oxygen atoms of neighboring layers, creating a complex and robust three-dimensional framework. nih.gov This intricate network of hydrogen bonds is fundamental to the stability of the crystal structure. researchgate.net

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimizationresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. For m-Samarium oxalate (B1200264) hydrate (B1144303), DFT calculations can elucidate the arrangement of atoms and the distribution of electrons within the compound.

Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. For instance, the Sm-O bond lengths are a critical indicator of the strength of the coordination bond between the samarium ion and the oxalate ligands, as well as the water molecules of hydration. Theoretical vibrational frequencies can also be calculated and compared with experimental infrared and Raman spectra to validate the accuracy of the computational model.

The electronic structure analysis from DFT provides information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactionsresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and intermolecular interactions within a chemical system. It transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into localized orbitals that correspond to the intuitive Lewis structure representation of bonding (i.e., lone pairs, and single or multiple bonds).

For m-Samarium oxalate hydrate, NBO analysis can quantify the nature of the interactions between the samarium ion and the oxalate and water ligands. This includes the donor-acceptor interactions that constitute the coordinate covalent bonds. The analysis can reveal the charge transfer from the oxygen atoms of the ligands to the samarium ion, providing a quantitative measure of the ionic versus covalent character of the Sm-O bonds. In lanthanide complexes, these bonds are predominantly ionic. osti.gov

Furthermore, NBO analysis is particularly useful for studying intermolecular interactions, such as the hydrogen bonding network involving the hydrate water molecules and the oxalate ligands. The strength of these hydrogen bonds can be estimated by analyzing the second-order perturbation theory energy of the donor-acceptor interactions between the lone pair of the oxygen atom (donor) and the antibonding orbital of the O-H bond (acceptor). These interactions are crucial for the stability of the crystal lattice.

A hypothetical NBO analysis for this compound might reveal the following types of interactions:

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)Type of Interaction
O (oxalate) lone pairSm antibonding orbitalHighSm-O coordinate bond
O (water) lone pairSm antibonding orbitalModerateSm-O coordinate bond (aqua ligand)
O (water) lone pairσ(O-H) (adjacent water)Low-ModerateHydrogen bond
O (oxalate) lone pairσ(O-H) (water)Low-ModerateHydrogen bond

This table is illustrative and based on typical findings for similar hydrated metal oxalates.

Modeling of Spectroscopic Properties (e.g., Judd-Ofelt Theory for Luminescence Characteristics)researchgate.netnih.govdntb.gov.ua

The luminescence properties of samarium(III) compounds are of significant interest for applications in lighting and display technologies. The Judd-Ofelt theory is a widely used theoretical framework for analyzing the electronic spectra of lanthanide ions and predicting their photoluminescent properties. nih.govresearchgate.net

The theory is based on the observation that the f-f electronic transitions of lanthanide ions, which are formally forbidden by the Laporte rule, gain intensity through the mixing of the 4f orbitals with orbitals of opposite parity from the ligands. The Judd-Ofelt theory models this effect using three intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined from the experimental absorption spectrum of the compound. nih.govnih.gov

These parameters are sensitive to the local coordination environment of the Sm³⁺ ion.

Ω₂ is highly sensitive to the symmetry of the coordination site and the nature of the Sm-ligand bond. Higher values of Ω₂ indicate a more asymmetric coordination environment and a greater degree of covalency in the bonding. researchgate.net

Ω₄ and Ω₆ are more related to the bulk properties and rigidity of the host matrix.

Once the Judd-Ofelt parameters are determined, they can be used to calculate a variety of important spectroscopic properties, including:

Radiative transition probabilities (A_rad): The rate at which an excited state depopulates through the emission of a photon.

Luminescence branching ratios (β_R): The relative intensity of the different emission bands.

Radiative lifetime (τ_rad): The theoretical lifetime of an excited state if only radiative decay occurs.

Quantum yield (η): The ratio of emitted photons to absorbed photons.

The characteristic orange-red emission of Sm³⁺ arises from transitions from the ⁴G₅/₂ excited state to lower-lying ⁶H_J states (J = 5/2, 7/2, 9/2, 11/2). The Judd-Ofelt analysis allows for a quantitative understanding of the intensities of these emission bands.

Below is a table with representative Judd-Ofelt parameters and calculated radiative properties for a hypothetical samarium complex, illustrating the type of data obtained from such an analysis.

ParameterValue
Ω₂ (10⁻²⁰ cm²)3.50
Ω₄ (10⁻²⁰ cm²)2.80
Ω₆ (10⁻²⁰ cm²)1.95
Transition ⁴G₅/₂ → ⁶H₇/₂
Radiative Transition Probability (A_rad) (s⁻¹)150
Luminescence Branching Ratio (β_R)0.55
Total Radiative Lifetime (τ_rad) (ms) 2.5

This data is illustrative and represents typical values for samarium(III) complexes.

Reaction Mechanism Studies through Computational Chemistry (e.g., Reductive Disproportionation)nih.gov

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions at the atomic level. For samarium compounds, this can include studying redox reactions, decomposition pathways, and ligand exchange processes.

One example of a reaction mechanism involving samarium that has been studied computationally is the reductive disproportionation of carbon dioxide (CO₂) by divalent samarium complexes. researchgate.netfigshare.com While this specific reaction does not directly involve samarium oxalate, the methodology is applicable to studying potential reactions of the oxalate compound. Such studies often employ DFT to map out the potential energy surface of the reaction.

This involves:

Identifying reactants, products, and any intermediates.

Locating the transition state structures that connect these species. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Calculating the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This is a key factor in determining the reaction rate.

Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the located transition state correctly connects the desired reactants and products.

For this compound, a relevant computational study would be the investigation of its thermal decomposition mechanism. This process involves dehydration followed by the decomposition of the oxalate ligand to form samarium oxide. Computational chemistry could be used to model the step-by-step loss of water molecules and the subsequent breakdown of the C₂O₄²⁻ anion, potentially involving electron transfer from the oxalate to the samarium ion. Such studies could predict the temperatures at which these processes occur and identify the gaseous products formed, providing a detailed understanding that complements experimental techniques like thermogravimetric analysis (TGA). researchgate.netd-nb.info

Research on Samarium Oxalate Hydrate As a Precursor in Advanced Materials Synthesis

Synthesis of Samarium Oxide (Sm₂O₃) Nanomaterials

The thermal decomposition of samarium oxalate (B1200264) hydrate (B1144303) is a widely utilized method for producing samarium oxide (Sm₂O₃), a technologically important rare earth oxide. This precursor route offers significant advantages in controlling the properties of the final oxide material.

The use of samarium oxalate as a precursor allows for precise control over the morphology and particle size of the resulting samarium oxide nanomaterials. The thermal decomposition process, when carefully managed, can yield Sm₂O₃ with various shapes and sizes, such as nanobelts, nanoparticles, nanoplates, nanowires, and nanorods. researchgate.net The characteristics of the final Sm₂O₃ product are heavily influenced by the conditions of the oxalate precipitation and subsequent calcination.

For instance, the thermal decomposition of samarium oxalate hydrate, specifically Sm₂(C₂O₄)₃·10H₂O, proceeds through a series of dehydration steps followed by the decomposition of the anhydrous oxalate. researchgate.net This process ultimately yields crystalline Sm₂O₃ at temperatures around 645°C. researchgate.net The morphology of the resulting oxide is directly related to the precursor's structure. Research has shown that the crystalline oxide obtained from the oxalate precursor tends to have smaller pores compared to that derived from a nitrate (B79036) precursor. researchgate.net

The calcination temperature and duration are critical parameters for tailoring the final product. Studies have investigated the influence of these conditions on the physical characteristics of samarium oxide. It has been found that the effect of calcination conditions is significant, allowing for the disintegration of particles during the treatment to achieve desired sizes. The table below summarizes findings from a study on the thermal decomposition of samarium oxalate to produce samarium oxide.

PrecursorCalcination TemperatureDurationResulting ProductKey Finding
Sm₂(C₂O₄)₃·10H₂O1073 K (800°C)240 minCrystalline Sm₂O₃The oxalate precursor route is effective for producing crystalline samarium oxide nanoparticles. researchgate.net
Samarium OxalateVariedVariedSamarium OxideCalcination conditions significantly impact the particle characteristics of the final oxide product.

This table presents illustrative data based on research findings on the synthesis of Sm₂O₃ from samarium oxalate precursors.

Samarium oxide nanoparticles synthesized from oxalate precursors exhibit interesting optical and catalytic properties that are subjects of ongoing research. The unique electronic structure of samarium, with transitions within the 4f shell, gives rise to distinct optical properties. daneshyari.com Sm₂O₃ nanomaterials are known to have potential applications in optical devices. daneshyari.com

In the realm of catalysis, Sm₂O₃ is recognized as a good catalyst with low activation energies. researchgate.net The properties of Sm₂O₃ nanoparticles, such as their shape and size, which can be controlled through the oxalate precursor method, are crucial for their catalytic performance. ulaval.ca Research is in progress to further explore the catalytic properties of Sm₂O₃ nanomaterials with different morphologies, such as nanoparticles and nanorods, derived from various synthesis routes. ulaval.ca

Development of Doped Materials via Oxalate Precursors

The oxalate co-precipitation method is a versatile technique for synthesizing doped materials where samarium ions are introduced into a host crystal lattice. This method allows for homogeneous mixing of the constituent metal ions at the atomic level, leading to uniformly doped materials after thermal treatment.

Spinel ferrites are a class of magnetic materials with a wide range of applications in electronics and data storage. stuba.skresearchgate.net Doping these ferrites with rare-earth ions like samarium (Sm³⁺) can significantly alter their structural, magnetic, and microwave properties. stuba.sk The oxalate co-precipitation technique has been successfully employed to synthesize nanocrystalline samarium-doped spinel ferrites. researchgate.net

The table below summarizes the findings of a study on samarium-doped Mg-Cd ferrites synthesized via the oxalate co-precipitation method.

CompositionAverage Crystallite Size (nm)Key Magnetic Property Change
Mg₁₋ₓCdₓFe₂O₄ + 5% Sm³⁺28.69 – 32.66Saturation magnetization and magnetic moment increase with cadmium content up to x=0.4 and then decrease. researchgate.net

This table presents data from research on samarium-doped spinel ferrites prepared using an oxalate co-precipitation technique.

Samarium doping has been shown to dramatically enhance the performance of piezoelectric and ferroelectric materials. eurekalert.org These materials, which generate an electric charge under mechanical stress, are crucial for devices like sensors, actuators, and medical imaging systems. eurekalert.orgvu.lt While various synthesis methods are used, the partial oxalate process route has been noted as a way to improve the homogeneity of precursors for lead-based piezoelectric ceramics like PMN-PT (lead magnesium niobate-lead titanate), which can also be doped with samarium. nih.gov

Introducing trace amounts of samarium into materials like PMN-PT can nearly double their piezoelectric coefficients. eurekalert.org Research indicates that the giant piezoelectric properties arise from enhanced structural heterogeneity within the crystal. eurekalert.org Samarium doping in PZT (lead zirconate titanate) type materials has been shown to increase permittivity, "sharpen" the phase transition, and reduce dielectric loss. mdpi.com The introduction of Sm³⁺ can also create lead vacancies at the A-site in the perovskite structure, which facilitates the movement of domain walls, making the ceramic easier to polarize and thus improving its piezoelectric properties. nih.gov

The following table highlights the effect of samarium doping on the properties of a PZT-type ceramic.

Dopant Amount (wt.%)Coercive Field (E_c) at 3.5 kV/mmMaximum Polarization (P_m) (μC/cm²)Residual Polarization (P_r) (μC/cm²)
0 (Reference)0.97 kV/mm16.457.27
0.80.89 kV/mm12.384.24
1.00.84 kV/mm12.724.65
1.20.78 kV/mm12.564.52

This table is based on data from a study on samarium-doped PZT-type ceramics, illustrating the impact of the dopant on ferroelectric properties. mdpi.com

Exploration in Catalysis Research

Samarium compounds, including those derived from samarium oxalate, are valuable in the field of catalysis. researchgate.netresearchgate.net Samarium oxide, which can be readily prepared from the thermal decomposition of samarium oxalate, is known to be an effective catalyst for various reactions. researchgate.netresearchgate.net The catalytic activity of Sm₂O₃ is attributed to its surface properties and the electronic configuration of the samarium ion. researchgate.net

The use of samarium oxalate as a precursor is advantageous as it allows for the synthesis of high-purity Sm₂O₃ with controlled surface area and morphology, which are critical factors in heterogeneous catalysis. researchgate.net Materials derived from samarium oxalate are being explored for a range of catalytic applications, leveraging the unique properties of samarium to facilitate chemical transformations. researchgate.netrsc.org Supported materials, where a catalytically active species is dispersed on a high-surface-area support, represent a significant area of catalysis research, and materials derived from precursors like samarium oxalate could play a role in developing novel supported catalysts. mdpi.com

Applications in Rare Earth Hydrometallurgy Research

Samarium oxalate hydrate, with the general formula Sm₂(C₂O₄)₃·xH₂O, serves as a critical intermediate compound in the hydrometallurgical processing and purification of rare earth elements (REEs). wikipedia.org Its principal application in this field stems from its very low solubility in aqueous solutions, a property that is exploited to selectively separate samarium and other rare earths from various non-REE elements present in pregnant leach solutions. americanelements.comchemicalbook.com

In hydrometallurgical circuits, crude rare earth ores are first leached with strong acids, such as nitric acid or sulfuric acid, to dissolve the valuable metals into a pregnant liquor solution (PLS). tandfonline.comgoogle.com This solution, however, often contains a mixture of numerous rare earth elements along with undesirable impurities. The research focus in this area is to develop efficient and selective methods for separating and purifying individual REEs.

One established and effective technique is precipitation stripping using oxalic acid. wikipedia.org The addition of oxalic acid or a soluble oxalate salt to the PLS causes the precipitation of rare earth oxalates, including samarium oxalate hydrate, due to their high insolubility. google.com This step effectively removes the bulk of the REEs from the solution, leaving many other metal impurities behind.

The precipitated samarium oxalate hydrate is not the final product but rather a precursor for further refinement. The solid oxalate can be processed in two primary ways:

Calcination to Oxide: The samarium oxalate hydrate can be heated to high temperatures (calcined). This thermal decomposition process removes the water of hydration and breaks down the oxalate anion, yielding high-purity samarium(III) oxide (Sm₂O₃). americanelements.com This oxide is a stable, commercially important compound used in ceramics, glass, and as a starting material for samarium metal production. chemicalbook.com

Re-dissolution for Further Separation: Alternatively, the purified samarium oxalate precipitate can be re-dissolved in a strong acid. google.com This creates a new, concentrated, and significantly purer solution of samarium, which is more suitable for advanced separation techniques like solvent extraction. Solvent extraction circuits are used to separate individual rare earth elements from one another, a challenging task due to their similar chemical properties.

Research has also focused on optimizing the precipitation conditions to enhance separation efficiency. A patented method details the selective extraction of rare earth elements by precipitation as oxalates, followed by a metathesis reaction to convert the oxalates into carbonates. google.com The carbonates are then digested in acid, and the pH is carefully controlled to first precipitate and remove thorium as thorium hydroxide (B78521), resulting in an extremely high-purity, thorium-free rare earth solution ready for final separation or direct production of a bulk REE concentrate. google.com

The following interactive table summarizes the role of samarium oxalate hydrate in a typical hydrometallurgical purification process.

Table 1: Role of Samarium Oxalate Hydrate in a Hydrometallurgical Purification Process

Step Process Description Objective
1. Leaching A rare earth-bearing ore or concentrate is dissolved in a strong acid. To bring the rare earth elements into an aqueous solution (Pregnant Liquor Solution).
2. Precipitation Oxalic acid is added to the Pregnant Liquor Solution. To selectively precipitate REEs as insoluble oxalates, separating them from other dissolved impurities. Samarium forms Sm₂(C₂O₄)₃·xH₂O(s).
3. Solid-Liquid Separation The solid oxalate precipitate is filtered from the remaining solution. To isolate the purified, mixed rare earth oxalate solid.
4. Downstream Processing (Option A: Calcination) The samarium oxalate hydrate precipitate is heated to high temperatures. To produce high-purity samarium(III) oxide (Sm₂O₃).

| 5. Downstream Processing (Option B: Re-dissolution) | The samarium oxalate hydrate precipitate is re-dissolved in a strong acid. | To create a concentrated, purified samarium solution for further separation processes like solvent extraction. |

This precursor-based approach, utilizing the controlled precipitation and conversion of samarium oxalate hydrate, is fundamental to the production of high-purity samarium compounds required for applications in permanent magnets, catalysts, and electronics. chemicalbook.comheegermaterials.comethernet.edu.et

Studies on Mixed Metal Samarium Oxalate Hydrate Systems

Co-precipitation and Crystallization of Mixed-Lanthanide Oxalates Involving Samarium

The synthesis of mixed-lanthanide oxalates including samarium is typically achieved through co-precipitation, a method that allows for the creation of homogeneous, multi-element precursors. lew.ro The low solubility of lanthanide oxalates makes precipitation an effective technique for their separation and synthesis. researchgate.netnih.gov These crystalline materials serve as convenient precursors for the preparation of mixed-metal oxides. researchgate.netnih.gov

Various techniques have been developed to control the crystallization process and the morphology of the resulting mixed-metal oxalate (B1200264) hydrates. The single diffusion gel technique, for instance, has been successfully used to grow single crystals of Sm³⁺ doped cerium oxalate decahydrate (B1171855). researchgate.netresearchgate.net In this method, reactants diffuse slowly through a silica (B1680970) gel, leading to the growth of highly transparent, well-defined hexagonal crystals over a period of weeks. researchgate.netresearchgate.net Similarly, lanthanum samarium oxalate (LSO) single crystals have been grown in silica gels by diffusing a mixture of lanthanum nitrate (B79036) and samarium nitrate solutions into a gel impregnated with oxalic acid. scispace.comias.ac.in

Homogeneous precipitation is another advanced method used to achieve slower precipitation kinetics, resulting in larger and more well-defined crystals than those obtained through rapid, direct precipitation. researchgate.netnih.govacs.org This technique often involves the slow, in-situ generation of the oxalate precipitant, for example, through the thermal decomposition of oxamic acid. researchgate.netnih.gov Studies have shown that lanthanide ions can form solid solutions within the oxalate coordination polymer structure, allowing for the creation of intimately mixed precursors like Eu-Tb oxalates. acs.org

The co-precipitation process can be tailored to achieve specific outcomes. For example, a facile and efficient method has been developed to separate lanthanide oxalates from calcium compounds in nitric acid solutions. This process yields an isomorphic impurity of La–Sm oxalates, demonstrating the tendency of these closely related elements to crystallize together. researchgate.net The resulting mixed-lanthanide oxalate hydrate (B1144303), Ln₂(C₂O₄)₃·nH₂O (where n ≈ 9.5), can be obtained in high yield. researchgate.net

Structural and Spectroscopic Characterization of Doped Systems

The incorporation of samarium into other lanthanide oxalate hosts, or vice versa, significantly alters the structural and spectroscopic properties of the material. X-ray diffraction (XRD) is a primary tool for structural analysis. Studies on Sm³⁺-doped cerium oxalate show that the resulting crystals maintain the monoclinic system with the P21/c space group, identical to pure cerium oxalate, indicating that the samarium ions are incorporated into the host lattice without changing the fundamental crystal structure. researchgate.netresearchgate.net Similarly, a detailed structural analysis of the entire lanthanide oxalate series confirms that lighter lanthanides, from Lanthanum to Holmium, crystallize in the monoclinic P2₁/c structure. acs.org

Energy Dispersive X-ray Analysis (EDAX) and X-ray Photoelectron Spectroscopy (XPS) are employed to confirm the elemental composition and oxidation states. In lanthanum samarium oxalate (LSO) crystals, EDAX confirms the presence of both lanthanum and samarium, with energy values corresponding to their characteristic Lα, Lβ₁, and Lβ₂ energies. ias.ac.in XPS studies further confirm that La and Sm are present in their respective oxide states, linked to the oxygen of the oxalate groups. ias.ac.in

Spectroscopic characterization provides insight into the optical properties of these doped systems. Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups, confirming the presence of the oxalate ligand (C₂O₄²⁻) and water of crystallization. researchgate.netresearchgate.netias.ac.in In Sm³⁺-doped cerium oxalate, the photoluminescence spectrum is particularly significant. It reveals that the Sm³⁺ ions are optically active within the cerium oxalate matrix, exhibiting strong and efficient orange-red emission. researchgate.netresearchgate.net The emission spectrum shows three main transitions from the excited ⁴G₅/₂ level to the lower ⁶H₅/₂, ⁶H₇/₂, and ⁶H₉/₂ ground levels, corresponding to wavelengths of approximately 560 nm, 595 nm, and 643 nm. researchgate.net The most intense emission is typically the ⁴G₅/₂ → ⁶H₇/₂ transition at 595 nm, making these materials promising for applications in optical amplification. researchgate.netresearchgate.net

Mixed-Metal SystemCrystal SystemSpace GroupKey Spectroscopic FeaturesReference
Sm³⁺ doped Cerium OxalateMonoclinicP21/cStrong orange-red photoluminescence (peaks at 560, 595, 643 nm) researchgate.netresearchgate.net
Lanthanum Samarium Oxalate (LSO)--IR confirms oxalate complex; EDAX/XPS confirm La and Sm presence scispace.comias.ac.in
Isomorphic La-Sm Oxalate MixtureMonoclinic-Unit cell parameters determined: a=11.243Å, b=9.591Å, c=10.306Å, β=114.12° researchgate.net
Pr³⁺ doped Erbium Oxalate--Absorption peaks for Pr³⁺ at 446, 470, 488, 591 nm ias.ac.in

Thermal Decomposition Behavior in Mixed-Metal Precursors

The primary application of mixed-metal samarium oxalate hydrates is as precursors for the synthesis of mixed-metal oxides. lew.roresearchgate.net The thermal decomposition process is therefore a critical step that dictates the properties of the final oxide material. nih.gov Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study this process.

For lanthanum samarium oxalate (LSO), thermal analysis shows a multi-stage decomposition. scispace.comias.ac.in The first weight loss occurs at around 100-120°C, corresponding to an endothermic process of losing the water of crystallization. scispace.comias.ac.in A subsequent, more significant weight loss happens at higher temperatures, between 350°C and 450°C. ias.ac.in This stage involves the decomposition of the anhydrous oxalate into the respective metal oxides, with the release of carbon monoxide (CO) and carbon dioxide (CO₂). scispace.comias.ac.in The final residue beyond 500°C consists of a mixed oxide of lanthanum and samarium. scispace.com

The decomposition pathway can be influenced by the presence of other components. For instance, in a study of mixed lanthanide oxalates (La, Ce, Pr, Nd), annealing at temperatures above 374°C resulted in the formation of a solid solution of CeO₂-based rare-earth oxides. researchgate.net However, the presence of calcium oxalate in the precursor mixture altered the decomposition. Above 442°C, calcite (CaCO₃) formed, which hindered the formation of the lanthanide oxide solid solution and instead promoted the crystallization of individual oxide phases like La₂O₃ and CeO₂. researchgate.net This demonstrates the importance of precursor purity and composition in controlling the final oxide product.

PrecursorDecomposition StageTemperature Range (°C)ProductsReference
Lanthanum Samarium Oxalate (LSO)Dehydration~100 - 200Anhydrous LSO, H₂O scispace.com
Oxalate Decomposition~350 - 450Mixed La-Sm Oxide, CO, CO₂ ias.ac.in
Mixed Ln-Oxalates (La, Ce, Pr, Nd)Decomposition to Oxide> 374Solid solution of rare-earth oxides researchgate.net
Mixed Ln-Oxalates with CaC₂O₄Decomposition to Oxide> 442Individual Ln-oxides (La₂O₃, CeO₂), CaCO₃ researchgate.net

Influence of Co-Dopants on Crystal Growth and Derived Material Properties

The choice of co-dopant and its concentration has a profound influence on the crystal growth of the oxalate precursor and, consequently, on the properties of the final material derived from it. The introduction of dopants like Sm³⁺ can enhance the physical properties of the host crystal. researchgate.net

In the case of Sm³⁺-doped cerium oxalate, the samarium dopant is key to the material's strong fluorescent properties. researchgate.netresearchgate.net The cerium oxalate acts as a host matrix where the Sm³⁺ ions become optically active, leading to an efficient orange-red emission that is valuable for optical devices. researchgate.netresearchgate.net Similarly, in mixed Eu-Tb oxalates, the ratio of the two lanthanides directly impacts the luminescence properties of the derived materials due to energy transfer mechanisms between the Tb³⁺ and Eu³⁺ ions. acs.org

The properties endowed by the dopants in the oxalate precursor are carried over to the final oxide or other material. For example, samarium doping in bioactive glasses and hydroxyapatite, which can be synthesized from oxalate precursors, leads to enhanced biological and antimicrobial properties. mdpi.comnih.gov Sm-doped materials have been shown to improve cell proliferation and differentiation, making them suitable for bone tissue engineering. nih.gov The unique luminescent properties of samarium are also beneficial, allowing for non-destructive imaging and tracking of implants within the body. mdpi.com

The co-dopant can also affect the crystal growth process itself. While Sm³⁺ doping in cerium oxalate does not fundamentally alter the crystal structure, the conditions for crystal growth, such as pH and reactant concentration, must be carefully optimized to accommodate the dopant and produce high-quality, defect-free crystals. researchgate.netresearchgate.netias.ac.in The homogeneous distribution of the dopant within the crystal lattice is crucial for achieving uniform and predictable properties in the final material. ias.ac.in

Q & A

Q. What experimental parameters optimize the yield of this compound in precipitation synthesis?

  • Methodological Answer : Use response surface methodology (RSM) to model variables: pH (3.5–4.5), molar ratio (Sm³⁺:C₂O₄²⁻ = 1:1.5), and stirring rate (200–400 rpm). Higher pH (>5) risks Sm(OH)₃ formation, while lower pH (<3) inhibits oxalate protonation .

Q. How can the redox activity of Sm³⁺ in oxalate matrices be leveraged for catalytic applications?

  • Methodological Answer : Test catalytic performance in oxidation reactions (e.g., CO oxidation) using fixed-bed reactors. Compare with Sm₂O₃ to isolate oxalate ligand effects. Characterize active sites via XPS and operando Raman spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.